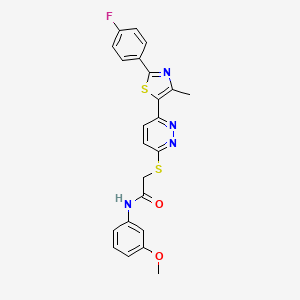

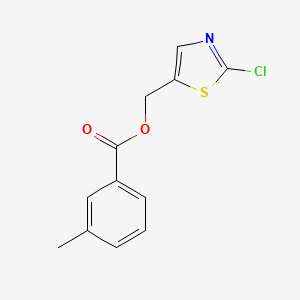

![molecular formula C14H18N4O3 B2830832 2-苯氧基-N-{2-[2-(1H-1,2,4-三唑-1-基)乙氧基]乙基}乙酰胺 CAS No. 2097861-56-6](/img/structure/B2830832.png)

2-苯氧基-N-{2-[2-(1H-1,2,4-三唑-1-基)乙氧基]乙基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

On hydrolysis, a compound converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound .Physical And Chemical Properties Analysis

The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. 1 H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .科学研究应用

合成与表征

已合成与“2-苯氧基-N-{2-[2-(1H-1,2,4-三唑-1-基)乙氧基]乙基}乙酰胺”结构相似的化合物,并对其化学性质进行了表征。合成过程通常涉及多步反应,包括使用 2-溴-2-甲基丙酸乙酯以及与芳香醛或硫代乙酸的反应,以生成具有潜在生物活性的新化合物。已采用 NMR、IR 和单晶 X 射线衍射等表征技术来确定这些化合物的结构和电子性质 (Navarrete-Vázquez 等人,2011),(Fuloria 等人,2009)。

抗菌和抗真菌应用

对苯氧基乙酰胺结构衍生物的研究表明具有抗菌和抗真菌活性。已探索在苯氧基核上引入不同的取代基以增强这些活性。通过勒卡特反应等方法合成的化合物已被评估其生物活性,表明这些化合物作为抗菌剂的潜力 (Rani 等人,2016),(Fuloria 等人,2014)。

潜在的抗癌应用

已研究苯氧基乙酰胺衍生物的结构框架的潜在抗癌应用。已开发和评估了一系列新化合物针对各种癌细胞系,结果表明某些衍生物表现出显着的抗癌活性。这些发现表明结构相似的化合物在癌症治疗中具有潜在的治疗应用 (Rani 等人,2014)。

配位络合物和抗氧化活性

研究还集中在使用吡唑-乙酰胺衍生物形成配位络合物,证明了氢键对自组装过程的影响。这些络合物已显示出显着的抗氧化活性,突出了具有相似结构的化合物的另一种潜在研究应用 (Chkirate 等人,2019)。

作用机制

Target of Action

The primary target of 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide is the Strigolactone (SL) biosynthesis pathway . SL is a type of plant hormone that plays a crucial role in various biological activities, including suppressing shoot branching, enhancing rhizosphere signal communication, accelerating leaf senescence, and regulating root architecture .

Mode of Action

This compound interacts with its targets by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO) , a specific type of SL . This inhibition results in an increase in shoot branching and elongation of the taproot .

Biochemical Pathways

The affected pathway is the SL biosynthesis pathway . SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . Then, the core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . Different modifications of CL, which are catalyzed by cytochrome P450 monooxygenases (CYP), in particular MORE AXILLARY GROWTH1 (MAX1) from the CYP711A clade, and other enzymes, give rise to the structural diversity of the more than 30 natural canonical and non-canonical SL .

Result of Action

The molecular and cellular effects of the compound’s action include an increase in shoot branching and elongation of the taproot . This is due to the inhibition of the biosynthesis of 4DO, leading to an upregulated gene expression of AtMAX3 and AtMAX4 .

Action Environment

安全和危害

未来方向

属性

IUPAC Name |

2-phenoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c19-14(10-21-13-4-2-1-3-5-13)16-6-8-20-9-7-18-12-15-11-17-18/h1-5,11-12H,6-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOAXSYYLYERGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCOCCN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)

![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)

![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)

![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2830762.png)

![Tert-butyl N-(1,2-dihydroacenaphthylen-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2830764.png)

![6-benzyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2830769.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide](/img/structure/B2830772.png)